Sulochrin Exhibits Sub-Micromolar Potency Against Eosinophil LTC4 Release While Geodin Shows No Detectable Activity
Sulochrin demonstrates potent inhibition of eosinophil degranulation with an IC₅₀ of 0.03 μM for leukotriene C4 (LTC4) release, measured in human eosinophils stimulated with opsonized zymosan [1]. In contrast, (+)-geodin—a chlorinated benzophenone co-produced with sulochrin in A. terreus cultures—has not been reported to exhibit any inhibitory activity against eosinophil degranulation or LTC4 release in peer-reviewed literature. Systematic screening of sulochrin ortho-substituted derivatives revealed that modifications to the 10-carbonyl group markedly attenuate this activity, confirming the structural specificity of the parent compound [2].
| Evidence Dimension | Inhibition of LTC4 release from human eosinophils |
|---|---|
| Target Compound Data | IC₅₀ = 0.03 μM |
| Comparator Or Baseline | (+)-Geodin: no detectable activity reported; ortho-substituted sulochrin derivatives: significantly reduced activity |
| Quantified Difference | Sulochrin IC₅₀ = 0.03 μM vs. geodin: not active |
| Conditions | Human eosinophils stimulated with opsonized zymosan; LTC4 measured via enzyme immunoassay |
Why This Matters
Researchers investigating eosinophil-driven allergic inflammation must select sulochrin specifically, as the structurally related co-metabolite (+)-geodin lacks validated activity in this pathway.
- [1] Ohashi H, Motegi Y, Kita H, Gleich GJ, Miura T, Ishikawa M, Kawai H, Fukamachi H. Sulochrin inhibits eosinophil activation and chemotaxis. Inflamm Res. 1998 Oct;47(10):409-15. View Source
- [2] Ohashi H, Ishikawa M, Ito J, Ueno A, Gleich GJ, Kita H, Kawai H, Fukamachi H. Sulochrin derivatives substituted at ortho-positions to the 10-carbonyl group: structure-activity relationship for eosinophil degranulation inhibition. Biol Pharm Bull. 1999;22(7):721-725. View Source
